(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide
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Description
(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H23FN4O3S2 and its molecular weight is 462.6g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary applications of thiourea derivatives, akin to the compound , is in the development of antimicrobial agents. Research has demonstrated the synthesis and characterization of various thiourea derivatives, showing significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of such compounds for further development into novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antitumor and Antimicrobial Activities
Further applications include the synthesis of compounds for antitumor and antimicrobial activities. Studies have shown that certain derivatives synthesized from enaminones, which share structural similarities with the compound , exhibit cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activity. This indicates the compound's role as a precursor in the development of potential anticancer and antimicrobial agents (Riyadh, 2011).
Development of Carbonic Anhydrase Inhibitors
Moreover, derivatives of benzamide with thiourea-substituted benzenesulfonamides have been synthesized as potent and selective inhibitors of human carbonic anhydrase (hCA), particularly hCA I and II isoenzymes. These enzymes are therapeutic targets for conditions like glaucoma, suggesting that compounds similar to the one could serve as lead compounds for the development of new treatments (Tuğrak, Gul, Demir, & Gulcin, 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds for pharmacological evaluation have been widely explored. For instance, research involving fluorinated 3-benzyl-5-indolecarboxamides, related to the structure of the compound of interest, has led to the discovery of potent, orally active compounds chosen for clinical evaluation. These findings demonstrate the broad utility of such compounds in drug discovery and development processes (Jacobs et al., 1994).
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S2/c1-25-12-14-26(15-13-25)31(28,29)19-9-7-18(8-10-19)23-21(30)24-20(27)11-4-16-2-5-17(22)6-3-16/h2-11H,12-15H2,1H3,(H2,23,24,27,30)/b11-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOHKJXCVCTOIB-NYYWCZLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.